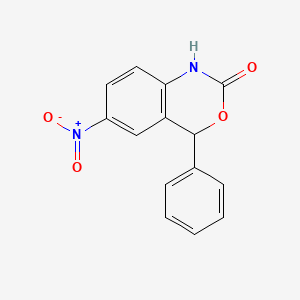
4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that features a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzoyl chloride with aniline derivatives in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzoxazine core.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Phenyl-6-amino-1,4-dihydro-2H-3,1-benzoxazin-2-one, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-6-amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
- 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one
- 4-Phenyl-6-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
Uniqueness
4-Phenyl-6-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
33047-93-7 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
6-nitro-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H10N2O4/c17-14-15-12-7-6-10(16(18)19)8-11(12)13(20-14)9-4-2-1-3-5-9/h1-8,13H,(H,15,17) |
InChI Key |
CXTUQAKALOMIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)[N+](=O)[O-])NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















